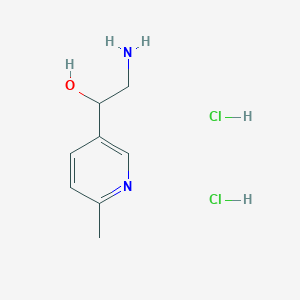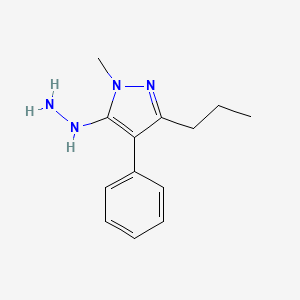
5-Hydrazinyl-1-methyl-4-phenyl-3-propyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydrazinyl-1-methyl-4-phenyl-3-propyl-1H-pyrazole: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, with its specific substituents, offers interesting chemical and biological properties that make it a subject of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinyl-1-methyl-4-phenyl-3-propyl-1H-pyrazole typically involves the cyclocondensation of hydrazine derivatives with appropriate ketones or aldehydes. One common method includes the reaction of hydrazine hydrate with 1-methyl-4-phenyl-3-propyl-1H-pyrazole-5-carbaldehyde under reflux conditions in ethanol . The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield. The choice of solvents and reaction conditions is also tailored to ensure safety and cost-effectiveness in an industrial setting .
Análisis De Reacciones Químicas
Types of Reactions
5-Hydrazinyl-1-methyl-4-phenyl-3-propyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, alkylating agents, and acylating agents are used under various conditions to introduce different substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-Hydrazinyl-1-methyl-4-phenyl-3-propyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mecanismo De Acción
The mechanism of action of 5-Hydrazinyl-1-methyl-4-phenyl-3-propyl-1H-pyrazole involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s hydrazinyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
- 5-Hydroxy-1-methyl-1H-pyrazole
- 1-Phenyl-3-methyl-5-aminopyrazole
Uniqueness
5-Hydrazinyl-1-methyl-4-phenyl-3-propyl-1H-pyrazole is unique due to its hydrazinyl group, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties .
Propiedades
Fórmula molecular |
C13H18N4 |
|---|---|
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
(2-methyl-4-phenyl-5-propylpyrazol-3-yl)hydrazine |
InChI |
InChI=1S/C13H18N4/c1-3-7-11-12(10-8-5-4-6-9-10)13(15-14)17(2)16-11/h4-6,8-9,15H,3,7,14H2,1-2H3 |
Clave InChI |
WRMCVKAKNUCTCZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NN(C(=C1C2=CC=CC=C2)NN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



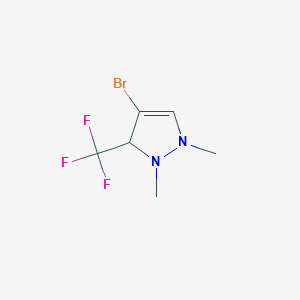
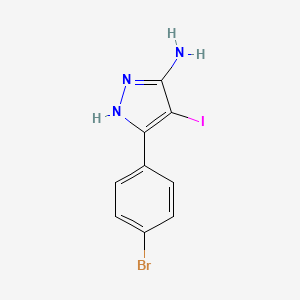
![1-(6-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12865193.png)
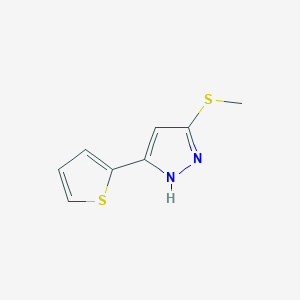
![2-(Bromomethyl)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12865203.png)
![5-[(2-methoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12865204.png)
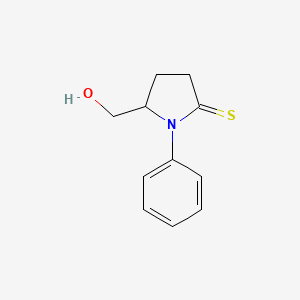
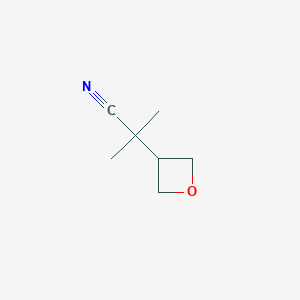


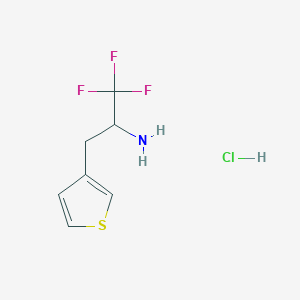
![3-[(4,6-Dimethylpyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate](/img/structure/B12865239.png)
